molecular formula C6H13NO B175353 (1S,2R)-2-Aminocyclohexanol CAS No. 108267-20-5

(1S,2R)-2-Aminocyclohexanol

Cat. No. B175353
CAS RN: 108267-20-5
M. Wt: 115.17 g/mol
InChI Key: PQMCFTMVQORYJC-RITPCOANSA-N
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Description

“(1S,2R)-2-Aminocyclohexanol” is a type of organic compound that belongs to the class of molecules known as enantiomers . Enantiomers are molecules that are mirror images of each other but cannot be superimposed . This compound is a diastereomer, which means it has the same molecular formula and sequence of bonded elements as its mirror image, but a different arrangement of atoms in space .


Synthesis Analysis

The synthesis of compounds similar to “(1S,2R)-2-Aminocyclohexanol” has been accomplished through a series of enantioselective enzymatic reactions . For instance, the synthesis of trans- (1R,2R) and cis- (1S,2R)-1-amino-2-indanol (AI) was achieved using lipase and transaminase (TA) .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “(1S,2R)-2-Aminocyclohexanol” depend on the reaction mechanism . For example, E1 eliminations generally lead to the more stable stereochemistry, while E2 eliminations may or may not lead to the more stable stereochemistry .


Physical And Chemical Properties Analysis

Diastereomers like “(1S,2R)-2-Aminocyclohexanol” have different physical properties such as melting points, boiling points, densities, solubilities, refractive indices, dielectric constants, and specific rotations .

Scientific Research Applications

Asymmetric Synthesis of (S)- and ®-N-Fmoc-S-trityl-α-methylcysteine

(1S,2R)-2-Aminocyclohexanol: contributes to the asymmetric synthesis of (S)- and ®-N-Fmoc-S-trityl-α-methylcysteine .

Activity Against B. cinerea

A new sulfonamide compound, (1S,2R)-2-Aminocyclohexanol , exhibits excellent activity against the fungus Botrytis cinerea .

Safety and Hazards

The safety data sheet for a compound similar to “(1S,2R)-2-Aminocyclohexanol” indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle such compounds with care, using protective clothing and working in a well-ventilated area .

properties

IUPAC Name

(1S,2R)-2-aminocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMCFTMVQORYJC-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369200
Record name (1S,2R)-2-Aminocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-Aminocyclohexanol

CAS RN

108267-20-5
Record name (1S,2R)-2-Aminocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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